REACTION_CXSMILES
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C([Li])CCC.[CH:6](=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[F:22]>>[F:15][C:16]1[C:17]([F:22])=[CH:18][CH:19]=[CH:20][C:21]=1[CH:6]([OH:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
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38.5 g
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Type
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reactant
|
Smiles
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C(CCCCCCC)=O
|
Name
|
|
Quantity
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34.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1F)C(CCCCCCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |